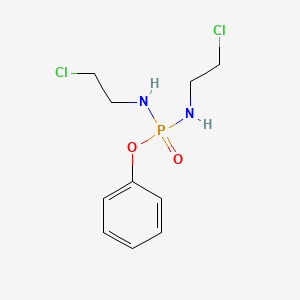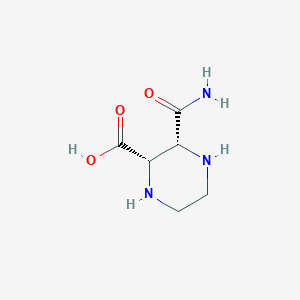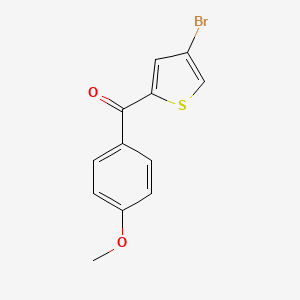
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C12H9BrO2S It is a derivative of methanone, featuring a bromine atom attached to a thienyl group and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a thienyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
Its derivatives have shown promise in preliminary studies for their biological activities, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other high-value products .
Wirkmechanismus
The mechanism of action of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromo-2-methoxyphenyl)(morpholino)methanone
- 2-Bromo-4-methoxyacetophenone
Uniqueness
What sets (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone apart is its combination of a thienyl group and a methoxyphenyl group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential in scientific research .
Eigenschaften
CAS-Nummer |
66938-33-8 |
|---|---|
Molekularformel |
C12H9BrO2S |
Molekulargewicht |
297.17 g/mol |
IUPAC-Name |
(4-bromothiophen-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9BrO2S/c1-15-10-4-2-8(3-5-10)12(14)11-6-9(13)7-16-11/h2-7H,1H3 |
InChI-Schlüssel |
PQNFLRZGOSZHTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




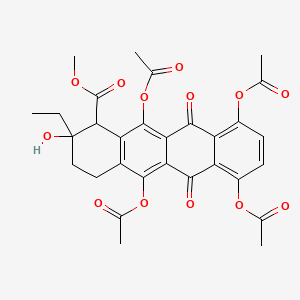
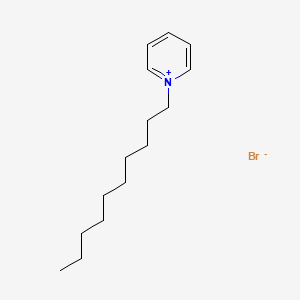
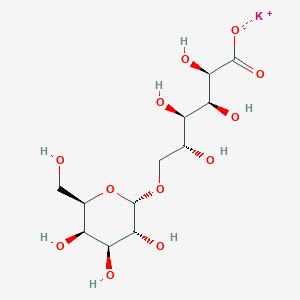

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
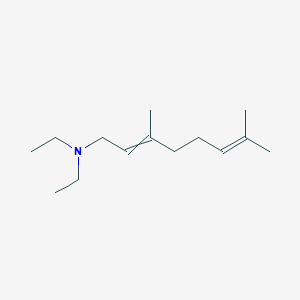

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
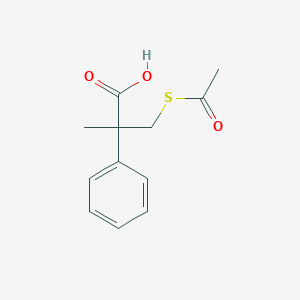
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
